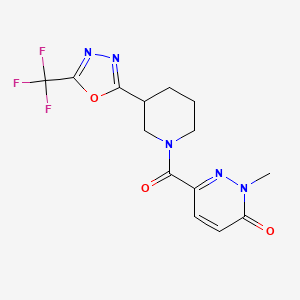
2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one" is a complex molecule that appears to be related to various heterocyclic compounds with potential pharmacological activities. The structure suggests the presence of multiple rings, including pyridazinone, oxadiazole, and piperidine moieties, which are often seen in compounds with antimicrobial and other biological activities.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, concise routes to pyrazolopyridinyl pyridazinones involve cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine . Similarly, the synthesis of thiazolotriazolopyridine derivatives includes reactions with isocyanides and hydrazine . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds, such as imidazopyridine derivatives, has been studied, revealing planar groups and specific bond angles and lengths that could influence the biological activity . The presence of a trifluoromethyl group is a common feature in these molecules, which could suggest similar electronic and steric properties in the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of such compounds often involves interactions with various biological targets. For example, oxadiazole derivatives have been synthesized and found to exhibit strong antimicrobial activity . The presence of the oxadiazole ring in the compound suggests potential for similar biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the trifluoromethyl group can significantly affect the lipophilicity and electronic properties of the molecule . The planarity and potential for hydrogen bonding, as seen in imidazopyridine derivatives, could also affect the solubility and stability of the compound .
Case Studies
Several case studies have demonstrated the biological activity of related compounds. Novel thiazolotriazolopyridine derivatives have shown significant antimicrobial activity against a range of bacteria and fungi . Oxadiazole derivatives have also been evaluated for their antioxidant and antimicrobial activities, with some showing high activity against various pathogens . These studies provide a context for the potential applications of the compound .
Scientific Research Applications
Synthesis and Reactivity
Synthesis of Pyridopyrazolopyrimidine Derivatives : Research demonstrates the reaction of 6-(2-Thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine with different active methylene compounds to afford pyridopyrazolopyrimidine derivatives. This showcases the compound's potential in generating new chemical entities with possible biological activities (Rateb, 2014).
Studies with Enamines : The synthesis and reactivity of 4-Nitrophenyl-1-piperidinostyrene with aromatic diazonium salt to afford arylhydrazonal and its subsequent condensation with active methylene compounds to yield pyridazine derivatives are highlighted. This research provides insights into the synthetic routes for creating oxadiazole and 1,2,3-triazole derivatives from the base compound (Abdallah, Salaheldin, & Radwan, 2007).
Ring Transformation and Antimicrobial Activity : The transformation of 3-(indol-3-yl-methylene)-5-phenyl-2(3H)-furanone into various heterocycles including pyridazin-3(4H)-ones and 1,3,4-oxadiazoles, highlights the chemical flexibility and potential for biological application of the base structure. The antimicrobial activities of these synthesized compounds against bacteria and fungi were also examined, indicating their potential use in antimicrobial studies (Abou-Elmagd, El-ziaty, & Abdalha, 2015).
Biological Applications
- Antimicrobial Activity : A study on the synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring reported strong antimicrobial activity. This suggests the potential of derivatives for development as antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Synthetic Methodologies
- Solvent-Free Heterocyclic Synthesis : Research on solvent-free synthetic methodologies for oxadiazoles and other heterocycles offers insights into eco-friendly and efficient production techniques for these compounds. This approach is significant for the synthesis of complex molecules with minimal environmental impact (Martins, Frizzo, Moreira, Buriol, & Machado, 2009).
properties
IUPAC Name |
2-methyl-6-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O3/c1-21-10(23)5-4-9(20-21)12(24)22-6-2-3-8(7-22)11-18-19-13(25-11)14(15,16)17/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDJJDOOFNIWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

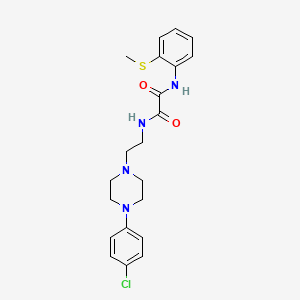
![4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2510788.png)
![N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2510790.png)
![Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2510791.png)
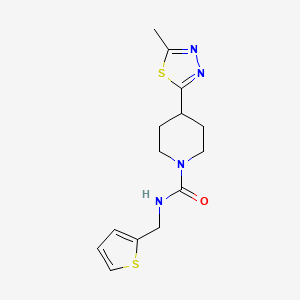

![3-(1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2510795.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2510797.png)

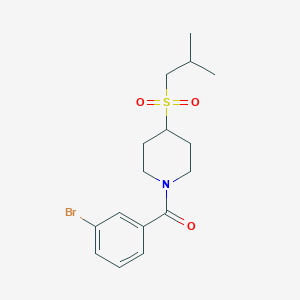
![9-benzyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2510800.png)

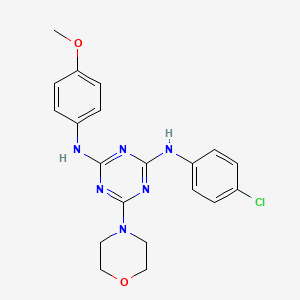
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2510803.png)